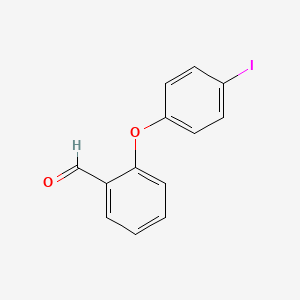

2-(4-Iodophenoxy)benzaldehyde

説明

Synthesis Analysis

The synthesis of related benzaldehyde derivatives can be inferred from the provided papers. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde is described, which involves photochemical and acid-catalyzed rearrangements . Similarly, the synthesis of 4-benzyloxyl-2-hydroxyl benzaldehyde from resorcinol through a three-step reaction including benzyl protection, Vilsmeier reaction, and selective deprotection is reported . These methods could potentially be adapted for the synthesis of 2-(4-Iodophenoxy)benzaldehyde by substituting the appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be characterized using spectroscopic techniques such as NMR, UV-VIS, and IR, as demonstrated in the synthesis and characterization of azo-benzoic acids and their precursors . Density functional theory (DFT) methods can also be employed to optimize molecular structures and geometries, as shown in the study of palladium-catalyzed hydrodeoxygenation of 2-hydroxybenzaldehyde . These techniques could be applied to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives in various chemical reactions is well-documented. For example, the base-mediated oxygenative [3 + 3] benzannulation reaction of α,β-unsaturated aldehydes is used to synthesize 4-hydroxybiphenyl-2-carboxylates . The photochemical and acid-catalyzed rearrangements of benzaldehyde derivatives lead to various products depending on the reaction conditions . These studies provide insights into the types of chemical reactions that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be quite diverse. For instance, 2,5-dimethoxybenzene-1,4-dicarboaldehyde is reported to form highly efficient and pure emitting crystals, acting as a good optical waveguide . The properties of this compound would likely be influenced by the iodine substituent and the phenoxy group, affecting its solubility, melting point, and potential for use in optical applications.

科学的研究の応用

Catalytic Reactions and Synthetic Applications

NHC-Catalyzed Reactions : The research by Li, Zhang, and Li (2020) focuses on the mechanisms and stereoselectivities of N-heterocyclic carbene (NHC)-catalyzed reactions involving benzaldehyde derivatives, applicable to 2-(4-Iodophenoxy)benzaldehyde. They used density functional theory calculations to study various pathways, revealing insights into the preferred mechanisms and key steps in these catalytic reactions, which can guide the design of new NHC-catalyzed reactions in the future (Li, Zhang, & Li, 2020).

Solid Phase Organic Synthesis : Swayze's (1997) work on benzaldehyde derivatives like 4-hydroxybenzaldehyde for use as linkers in solid phase organic synthesis has implications for this compound. They demonstrated that these compounds could be converted into various secondary amide derivatives, showcasing their utility in synthesizing complex organic molecules (Swayze, 1997).

Asymmetric C–C-Bond Formation : Kühl et al. (2007) explored the use of benzaldehyde lyase for asymmetric synthesis involving benzaldehyde derivatives. This enzyme catalyzes C−C bond formation, leading to products with high enantioselectivity. Their findings can be extended to this compound, underscoring its potential in chiral synthesis (Kühl et al., 2007).

Analytical and Diagnostic Applications

- Chemosensors for pH Detection : Dhawa et al. (2020) investigated compounds derived from benzaldehyde, similar to this compound, as fluorescent chemosensors for pH. These compounds showed significant changes in fluorescence intensity with pH variations, suggesting their potential use in pH-sensitive applications, including diagnostics (Dhawa et al., 2020).

Environmental and Biochemical Applications

Biodegradation Studies : He, Davis, and Spain (1998) explored the biodegradation of compounds like benzaldehyde, which is structurally similar to this compound. They focused on the enzymes involved in the biodegradation process, providing insights into the environmental breakdown of such compounds (He, Davis, & Spain, 1998).

Antibacterial Activity : Ramos‐Nino et al. (1998) conducted a study on benzaldehydes, exploring their antibacterial activity. Their research on quantitative structure-activity relationships of benzaldehydes against various bacteria can be relevant for understanding the antibacterial potential of this compound (Ramos‐Nino et al., 1998).

Safety and Hazards

2-(4-Iodophenoxy)benzaldehyde is classified under GHS07 for safety . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

2-(4-iodophenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOMYWFVQPMAAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2565795.png)

![(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(3-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B2565799.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2565802.png)

![[(Z)-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylideneamino]urea](/img/structure/B2565803.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2565806.png)